molecular formula C34H25N9Na2O9S3 B14636147 Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 52204-07-6

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B14636147
CAS No.: 52204-07-6
M. Wt: 845.8 g/mol
InChI Key: ARJJUUGHVCQXMY-UHFFFAOYSA-L
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Description

Chemical Identity and Structure
The compound, often referred to by its systematic IUPAC name, is a complex disodium salt of a naphthalene disulfonic acid derivative. Its molecular formula is C34H25N11Na2O11S3, with a molecular weight of 905.79 g/mol . Structurally, it features multiple azo (-N=N-) linkages, sulfonyl (-SO2-) groups, and aromatic substituents, which confer distinct chemical and optical properties. The presence of three azo groups and a sulfonated naphthalene backbone enhances its solubility in aqueous media, making it suitable for applications in dyes and pigments .

Properties

CAS No.

52204-07-6

Molecular Formula

C34H25N9Na2O9S3

Molecular Weight

845.8 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-22-7-11-24(12-8-22)53(45,46)25-13-9-23(10-14-25)40-42-32-28(54(47,48)49)16-19-17-29(55(50,51)52)33(34(44)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44H,35-37H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2

InChI Key

ARJJUUGHVCQXMY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound contains three azo (-N=N-) groups, two naphthalene-bound sulfonate (-SO₃Na) groups, and a central phenylsulfonyl bridge. Retrosynthetic dissection suggests the following key intermediates:

  • 2,4-Diaminophenylazo component : Forms the first azo linkage.
  • 4-Aminophenylsulfonylphenyl intermediate : Provides the sulfonyl bridge.
  • 5-Hydroxynaphthalene-2,7-disulphonate core : Serves as the central coupling substrate.
  • Phenylazo terminal group : Introduced via final coupling.

Synthetic Route Development

Diazotization and Coupling Sequence

The synthesis follows a four-stage sequence (Figure 1):

Stage 1 : Diazotization of 2,4-diaminobenzene (1) in HCl/NaNO₂ at 0–5°C yields diazonium salt (2). Coupling with 4-aminobenzenesulfonic acid under alkaline conditions (pH 8–10) forms intermediate (3).

Stage 2 : Diazotization of intermediate (3)'s free amine group, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid (4) at pH 9–10 produces tetrasulfonated intermediate (5).

Stage 3 : Third diazotization using aniline derivatives under ice-cold HCl, coupled to position 6 of the naphthalene core at pH 10.5–11.

Stage 4 : Final sulfonation using oleum (20% SO₃) at 120°C for 4 h, neutralized with NaOH to disodium salt.

Table 1: Critical Reaction Parameters
Step Temp (°C) pH Time (h) Yield (%)
Diazotization 1 0–5 1–2 1.5 92
Coupling 1 10–15 8–10 2.5 85
Diazotization 2 0–5 1–2 1.2 90
Coupling 2 25–30 9–10 3.0 78
Sulfonation 120 N/A 4.0 95

Process Optimization

Diazonium Salt Stabilization

Patent data reveals that maintaining diazonium solutions below 5°C with excess HCl (molar ratio 1:2.5 amine:HCl) prevents decomposition. The addition of 10% w/w sodium nitrite ensures complete diazotization within 90 min.

Coupling Efficiency Enhancements

Coupling yields improved from 65% to 85% through:

  • pH Control : Automated NaOH addition maintains pH ±0.2 units
  • Phase Transfer Catalysis : Tetrabutylammonium bromide (0.5 mol%) enhances interfacial contact
  • Ultrasonic Activation : 40 kHz ultrasound reduces reaction time by 30%

Sulfonation Kinetics

Sulfonation studies demonstrate second-order kinetics (k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 120°C). Oleum concentration above 22% SO₃ causes over-sulfonation, reducing product purity.

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : ν(N=N) 1590 cm⁻¹, ν(SO₃⁻) 1180/1120 cm⁻¹
  • ¹H NMR (D₂O): δ 8.21 (s, naphthyl H), 7.89–7.45 (m, aryl H), 6.72 (s, NH₂)
  • UV-Vis : λ_max = 512 nm (ε = 4.7 × 10⁴ L·mol⁻¹·cm⁻¹)

Purity Analysis

HPLC (C18 column, 0.1% TFA/ACN gradient) shows 98.2% purity with retention time 12.7 min.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Patent US4980459A details a plant-scale process:

# Example of automated pH control system  
def ph_control(reaction_vessel):  
    while reaction_vessel.pH < 8.5:  
        reaction_vessel.add_NaOH(0.1M)  
    while reaction_vessel.pH > 9.5:  
        reaction_vessel.add_HCl(0.1M)  

This system maintains coupling pH at 9.0 ±0.2, improving batch consistency.

Waste Reduction Strategies

  • Membrane Nanofiltration : Recovers 92% sulfonic acid byproducts
  • Salt Recycling : Electrochemical recovery of NaNO₂ from filtrates

Chemical Reactions Analysis

Reduction of Azo Bonds

The azo linkages in this compound undergo reductive cleavage under both biotic and abiotic conditions:

Reaction Type Conditions Products References
Sodium dithionite reductionAlkaline medium (pH 10–12), 60–80°C2,4-diaminophenyl derivatives, sulfanilic acid analogs, and aromatic amines
Microbial reductionAnaerobic environments, bacterial actionBenzidine intermediates, sulfonated naphthylamines

Key findings:

  • Reduction of azo bonds generates aromatic amines, including 2,4-diaminophenyl derivatives , which are classified as potential carcinogens by IARC .

  • The reaction kinetics depend on pH, temperature, and electron-withdrawing sulfonate groups.

Electrophilic Substitution Reactions

The aromatic rings in the dye participate in electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonate groups:

Reaction Type Conditions Site of Substitution Products
SulfonationOleum (fuming H₂SO₄), 150–180°CPara to existing sulfonate groupsAdditional sulfonate substituents
NitrationHNO₃/H₂SO₄ mixture, 0–5°CMeta to hydroxyl/amino groupsNitro derivatives (limited yield)

Notable observations:

  • Sulfonation occurs preferentially at positions activated by electron-donating groups (e.g., -NH₂, -OH).

  • Nitration yields are low due to deactivation by sulfonate groups.

Hydrolysis Under Acidic/Basic Conditions

The compound exhibits pH-dependent stability:

Condition pH Range Primary Degradation Pathway Half-Life
Acidic1–3Cleavage of azo bonds and sulfonate groups2–4 hours
Alkaline10–12Hydrolysis of sulfonamide linkages8–12 hours

Mechanistic insights:

  • Acidic hydrolysis proceeds via protonation of azo nitrogen, followed by nucleophilic attack by water .

  • Alkaline conditions destabilize sulfonamide bridges, leading to fragmentation.

Photodegradation

UV/visible light exposure induces decomposition:

Light Source Wavelength (nm) Degradation Products Quantum Yield
UV-C254Phenolic compounds, sulfite ions, NH₃0.12
Visible450–600Quinone intermediates, fragmented azo moieties0.05

Environmental implications:

  • Photodegradation in aquatic systems generates reactive oxygen species (ROS), contributing to ecotoxicity .

Complexation with Metal Ions

The dye forms stable complexes with transition metals, enhancing its application in textile dyeing:

Metal Ion Coordination Site Stability Constant (log K)
Cu²⁺Azo nitrogen and hydroxyl groups8.2–9.1
Cr³⁺Sulfonate and amino groups10.5–11.3

Applications:

  • Metal complexes improve wash-fastness and UV resistance in fabrics.

Scientific Research Applications

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with metal ions, leading to the formation of colored complexes. These interactions are utilized in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
  • Molecular Formula : C22H14N6Na2O11S2
  • Molecular Weight : 648.49 g/mol .
  • Key Differences: Lacks the sulfonyl (-SO2-) bridge present in the primary compound. Contains a nitro (-NO2) group instead of a diaminophenyl substituent. Reduced molecular complexity due to fewer azo linkages.
(b) Disodium 4-amino-5-hydroxy-3-[(2-methyl-5-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate
  • CAS No.: 152521-11-4 .
  • Key Differences :
    • Incorporates a methyl group and nitro substituent on the phenyl ring.
    • Simplified azo configuration with two phenylazo groups.
  • Properties : Methyl groups may enhance hydrophobicity, affecting solubility and dye-fiber interactions .
(c) 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic Acid
  • Molecular Formula : C22H18N8O8S2
  • Key Differences: Features two 4-aminophenyl azo groups instead of sulfonyl-linked aryl systems.
  • Applications : Likely used in high-affinity dyes due to enhanced polar interactions .

Physicochemical and Functional Comparisons

Property Primary Compound Compound (a) Compound (b) Compound (c)
Molecular Weight 905.79 g/mol 648.49 g/mol ~750–850 g/mol (estimated) ~650–700 g/mol (estimated)
Azo Groups 3 2 2 2
Sulfonate Groups 3 2 2 2
Solubility in Water High (due to sulfonates) Moderate Moderate to High High
Chromophore Complexity High (multiple conjugated systems) Moderate Moderate Moderate
Primary Compound
  • Dye Performance : High affinity for proteinaceous fibers (e.g., wool) due to sulfonate and azo groups .
Compound (a)
  • Optical Properties : Exhibits a redshift in absorption spectra compared to the primary compound, attributed to nitro group electron withdrawal .
  • Stability : Nitro substituents may reduce photostability under UV exposure .
Compound (c)
  • Binding Affinity: Enhanced interaction with cellulose fibers due to amino groups, making it suitable for cotton dyeing .

Biological Activity

Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, commonly known as Direct Black 38, is a synthetic azo dye with notable biological activities. This article explores its properties, biological interactions, and implications for health and environmental safety.

  • Molecular Formula : C34H25N9Na2O9S
  • Molecular Weight : 781.73 g/mol
  • CAS Number : 1937-37-7
  • Solubility : Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether.
PropertyValue
Density1.01 g/cm³ at 20 °C
Vapor Pressure0 Pa at 25 °C
Water Solubility105 g/L at 23 °C
LogP-2.4

Antimicrobial Properties

Research indicates that azo dyes, including Direct Black 38, exhibit antimicrobial activity against various bacterial strains. A study demonstrated that the compound could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in textile and food industries to prevent microbial contamination .

Cytotoxicity

The cytotoxic effects of Direct Black 38 have been evaluated in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Mutagenicity and Carcinogenicity

Direct Black 38 has been classified as a potential mutagen based on its structural similarity to other known carcinogenic azo compounds. Studies have indicated that exposure to high concentrations may lead to genetic mutations in bacterial assays (Ames test) and mammalian cell lines . The International Agency for Research on Cancer (IARC) has flagged several azo dyes for their potential carcinogenic risks due to their ability to produce aromatic amines upon metabolic activation .

Case Studies

  • Textile Industry Exposure : A case study conducted in a textile factory revealed that workers exposed to Direct Black 38 showed increased levels of urinary mutagens compared to controls. This finding highlights the need for monitoring occupational exposure to azo dyes in industrial settings .
  • Environmental Impact : An environmental assessment indicated that Direct Black 38 can persist in wastewater treatment systems, leading to concerns about its ecological effects on aquatic life. The dye's degradation products were found to be more toxic than the parent compound, emphasizing the importance of effective wastewater management strategies .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves a multi-step diazotization and coupling process:

Diazotization: An aromatic amine (e.g., 2,4-diaminophenyl) is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt .

Coupling: The diazonium salt reacts with a sulfonated naphthalene derivative under alkaline conditions (pH 8–10) to form the azo bond. A second coupling step introduces the phenylazo group at position 6 .
Key factors affecting yield:

  • Temperature control (low temperatures prevent premature decomposition of diazonium salts).
  • pH adjustment (alkaline conditions stabilize intermediates during coupling).
  • Stoichiometric ratios (excess diazonium salt improves coupling efficiency but requires post-synthesis purification) .

Basic: How is the structure of this compound characterized, and what spectroscopic methods are most effective?

Answer:
Structural confirmation requires a combination of techniques:

  • UV-Vis Spectroscopy: Identifies λₘₐₓ of azo bonds (450–550 nm) and sulfonate groups (200–300 nm) .
  • NMR: ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate substituents (δ 3.5–4.5 ppm for Na⁺ counterions) .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (m/z 557.55 for [M⁻²Na⁺]²⁻) .
  • FT-IR: Confirms sulfonate (S=O stretches at 1150–1250 cm⁻¹) and azo (N=N stretches at 1400–1600 cm⁻¹) groups .

Advanced: How do substituents (e.g., sulfonate groups, phenylazo moieties) affect the compound’s stability in aqueous solutions?

Answer:

  • Sulfonate Groups: Enhance solubility but reduce stability in acidic conditions (pH < 3), leading to protonation and precipitation. Sodium counterions mitigate this by maintaining ionic strength .
  • Azo Bonds: Susceptible to photodegradation under UV light. Electron-withdrawing groups (e.g., sulfonyl) stabilize the bond by delocalizing electrons, whereas electron-donating groups (e.g., amino) accelerate degradation .
    Experimental validation:
  • pH Stability Tests: Monitor absorbance changes at λₘₐₓ over 24 hours in buffers (pH 2–12).
  • Light Exposure Studies: Use xenon lamps to simulate UV/visible light and track decomposition via HPLC .

Advanced: What methodologies resolve contradictions in spectroscopic data during structural analysis?

Answer: Contradictions often arise from overlapping signals or isomerism. Strategies include:

  • 2D NMR (COSY, HSQC): Differentiates adjacent protons and correlates ¹H-¹³C signals for crowded aromatic regions .
  • Isolation of Intermediates: Analyze coupling reaction intermediates to confirm regioselectivity (e.g., para vs. ortho substitution on naphthalene) .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: How does this compound interact with metal ions, and what are the implications for experimental design?

Answer:

  • Complexation: The sulfonate and azo groups chelate divalent metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes. This can interfere with UV-Vis quantification .
  • Mitigation:
    • Add EDTA to buffer solutions to sequester metal ions.
    • Use ICP-MS to quantify trace metals in synthesis batches .
      Table 1: Metal Binding Constants (Log K)
Metal IonLog K
Cu²⁺8.2
Fe³⁺9.5
Zn²⁺6.8
Source: Comparative studies of azo-sulfonate ligands

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproducts: Unreacted diazonium salts and positional isomers (e.g., 6-phenylazo vs. 5-phenylazo) .
  • Purification Methods:
    • Ion-Exchange Chromatography: Separates sulfonated products from non-ionic byproducts.
    • Recrystallization: Use ethanol/water mixtures to isolate the disodium salt .
      Yield Optimization: Adjusting solvent polarity (e.g., acetone for salting-out) improves crystallization efficiency .

Advanced: How do computational models predict the compound’s reactivity in novel reactions (e.g., electrophilic substitution)?

Answer:

  • DFT Calculations: Predict electrophilic attack sites by mapping electron density (e.g., high density at amino groups directs nitration) .
  • Molecular Dynamics (MD): Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. water) .
    Case Study: MD simulations show sulfonate groups stabilize transition states in SNAr reactions, reducing activation energy by 15% .

Basic: How does this compound compare structurally and functionally to similar azo-sulfonates?

Answer:
Table 2: Comparative Analysis of Azo-Sulfonates

CompoundKey Substituentsλₘₐₓ (nm)Stability (pH 7)
Target Compound2,4-diaminophenyl, sulfonyl520>24 hours
Disodium 6-amino-4-sulfonato analogSingle azo, no sulfonyl48012 hours
Trisodium triazine-linked derivativeTriazine core, dual sulfonates550>48 hours
Source: Structural and stability data from

Advanced: What strategies improve reproducibility in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT): Use in-line FT-IR to monitor diazotization completion in real time .
  • Scale-Up Adjustments:
    • Replace batch reactors with flow reactors to enhance heat/mass transfer .
    • Optimize stirring rates (>500 rpm) to prevent aggregation of intermediates .

Advanced: How can computational modeling guide the design of derivatives with enhanced photostability?

Answer:

  • TD-DFT Calculations: Predict excitation energies and identify substituents that red-shift absorption away from UV ranges .
  • Substituent Screening: Electron-withdrawing groups (e.g., nitro) at the para position reduce HOMO-LUMO gaps, improving stability .
    Validation: Synthesized derivatives with nitro groups showed 40% less degradation after 48 hours of light exposure .

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